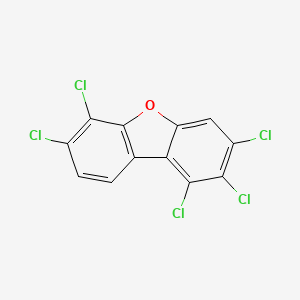

1,2,3,6,7-Pentachlorodibenzofuran

Description

Contextual Overview of Polychlorinated Dibenzofurans (PCDFs) as Persistent Organic Pollutants (POPs)

PCDFs, along with polychlorinated dibenzo-p-dioxins (PCDDs), are classified as Persistent Organic Pollutants (POPs). wikipedia.orgwikipedia.org POPs are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. wikipedia.org Due to their persistence, they can be transported over long distances by wind and water, leading to widespread environmental contamination. wikipedia.org The international community has addressed the risks associated with POPs through the Stockholm Convention, which aims to eliminate or restrict the production and use of these hazardous substances. wikipedia.org PCDFs are included in the "dirty dozen," a list of twelve initially identified POPs. wikipedia.org

The primary route of human exposure to PCDFs is through the consumption of contaminated food, particularly animal products. wikipedia.orgnih.gov These compounds are lipophilic, meaning they accumulate in the fatty tissues of organisms. wikipedia.org This property leads to biomagnification, where the concentration of the chemical increases in organisms at successively higher levels in the food chain. epa.gov

Isomeric Significance within the PCDF Congener Family: Focus on 1,2,3,6,7-Pentachlorodibenzofuran

The PCDF family consists of 135 different compounds, known as congeners, based on the number and position of chlorine atoms on the dibenzofuran (B1670420) structure. nih.gov The toxicity of these congeners varies significantly, with those having chlorine atoms in the 2, 3, 7, and 8 positions being of particular concern due to their structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent toxin. wikipedia.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 57117-42-7 |

| Molecular Formula | C₁₂H₃Cl₅O |

| InChIKey | NZUPQBVDIWCPBX-UHFFFAOYSA-N |

Historical and Current Academic Research Perspectives on PCDF Contamination

Historical research on PCDF contamination has often focused on identifying sources and understanding the environmental fate of these compounds. Early studies in the latter half of the 20th century began to link PCDF presence in the environment to industrial activities such as waste incineration and the production of chlorinated chemicals like polychlorinated biphenyls (PCBs). wikipedia.orgnih.gov Sediment core analysis has been a crucial tool for reconstructing the historical trends of PCDF deposition, with studies indicating a rise in concentrations corresponding with industrialization. dss.go.thcapes.gov.br For instance, research on sediments in the northeastern United States showed little to no PCDF presence before 1900. dss.go.th

Current academic research continues to investigate PCDF contamination, with a growing focus on the long-term impacts on ecosystems and human health. Modern analytical techniques allow for more precise detection and quantification of individual PCDF congeners in various environmental matrices, including soil, water, air, and biota. nih.gov Recent studies have explored the contamination of specific sites, such as former sawmill locations where chlorophenols were used, revealing high levels of PCDD/F contamination decades after the cessation of such practices. nih.gov There is also an increasing emphasis on understanding the global transport of these pollutants and their presence in remote areas, far from their original sources. wikipedia.org Furthermore, the scientific community is actively investigating the combined effects of PCDF mixtures and other environmental contaminants. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6,7-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-5-2-1-4-8-7(18-12(4)10(5)16)3-6(14)9(15)11(8)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUPQBVDIWCPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(C(=C(C=C3O2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871436 | |

| Record name | 1,2,3,6,7-Pentachloro-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-42-7 | |

| Record name | 1,2,3,6,7-Pentachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7-Pentachloro-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A204S7BGE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatiotemporal Distribution of Polychlorinated Dibenzofurans

Global and Regional Environmental Prevalence of Polychlorinated Dibenzofurans

The distribution of 1,2,3,6,7-Pentachlorodibenzofuran is a result of its release from various sources and its subsequent transport and deposition. While data for this specific congener can be limited, broader studies on PCDFs provide insights into its likely environmental fate.

PCDFs, including pentachlorodibenzofurans, are released into the atmosphere from sources such as municipal waste incineration, industrial boilers, and the manufacturing of certain chemicals. ca.gov Once in the atmosphere, these compounds can be transported over long distances before being deposited onto land and water surfaces.

Studies on atmospheric deposition of PCDD/Fs often focus on the most toxic congeners, such as those with chlorine atoms in the 2,3,7,8 positions. However, monitoring programs have provided data on a range of PCDF congeners. For instance, a study in southern Taiwan on the atmospheric deposition of PCDD/Fs identified several dominant congeners in deposition fluxes, although this compound was not specifically highlighted as a major contributor in that particular study. aaqr.org Another study in Finland measured the monthly bulk deposition of PCDD/Fs at three sites, providing data on various congeners and showing variations between seasons, with wind directions being a key factor. researchgate.net

In Wallonia, Belgium, a study on fallout dust near shredding facilities found median deposition levels for total PCDD/Fs to be 1.9 pg TEQ/m²/day, indicating that such industrial areas can be significant local sources of atmospheric PCDF contamination. uliege.be While these studies provide a general picture of PCDF deposition, specific concentration data for this compound in air and atmospheric deposition remains sparse in the scientific literature.

PCDFs enter aquatic systems through atmospheric deposition, runoff from contaminated soils, and industrial and municipal effluents. nih.gov Due to their low water solubility and high affinity for organic matter, they tend to accumulate in sediments.

A mini-review of water ecosystems in central Poland reported on the concentrations of PCDDs and PCDFs in river water, reservoirs, and storm water. ijomeh.eu The study found that land use was a significant factor in the contamination levels of storm water, with residential/industrial catchments showing high concentrations of total PCDD/Fs. ijomeh.eu In marine environments, a study of sediments in the Parramatta River in Australia provided a range for the proportions of various dioxin congeners, highlighting the complexity of contamination profiles in aquatic sediments. nih.gov

A study of Dongting Lake, China, which was historically contaminated by pentachlorophenate production, found total PCDD/F concentrations in water samples ranging from 36 to 345 pg/L. researchgate.net While these studies provide valuable information on the general contamination of aquatic systems with PCDFs, specific concentration data for this compound in water and sediment is often not separately reported. The U.S. Environmental Protection Agency (EPA) has established methods for the detection of various PCDD/PCDF congeners in water, soil, and other matrices. epa.gov

Soil and dust act as significant sinks for airborne PCDFs. Contamination of terrestrial environments can occur through atmospheric deposition and the application of contaminated materials to land. 1,2,3,7,8-Pentachlorodibenzofuran, a related isomer, has been found in soil near municipal waste incinerators. caymanchem.com

A study of soil samples from various locations in Spain found that the congener profiles were dominated by more highly chlorinated dioxins and furans. researchgate.net Research in the UK provided median soil concentrations for a range of PCDD/F congeners in both rural and urban locations, illustrating the widespread nature of this contamination. researchgate.net

The following table summarizes typical concentrations of a related isomer, 1,2,3,7,8-PeCDD, found in UK soils, which can provide an indication of the potential presence of other pentachlorodibenzofuran congeners.

Median Soil Concentrations of 1,2,3,7,8-PeCDD in the UK

| Location Type | Median Concentration (ng/kg DW) |

|---|---|

| Rural | 0.80 |

| Urban | 2.76 |

Data adapted from a 2009 study on soil guideline values in the UK. researchgate.net

Biota Contamination Profiles and Bioaccumulation Trends

Due to their lipophilic (fat-loving) nature, PCDFs have a high potential to bioaccumulate in the fatty tissues of organisms and biomagnify through the food web. epa.gov

PCDFs have been detected in a variety of terrestrial wildlife. A study on the disposition of 1,2,3,7,8-pentachlorodibenzofuran in rats showed that it is rapidly distributed to the liver, muscle, skin, and adipose tissue. nih.govosti.gov While this provides insight into the behavior of a closely related isomer, specific data on the bioaccumulation of this compound in wild terrestrial mammals is limited.

In avian species, the bioaccumulation and toxic effects of PCDFs have been a subject of research. Studies on herring gulls have been used to assess the impact of these contaminants in the Great Lakes region. nih.gov Research on different bird species, such as the domestic chicken, ring-necked pheasant, and Japanese quail, has shown species-specific differences in their sensitivity to certain PCDF congeners. nih.gov A study investigating the AHH-inducing potency of various PCDF congeners in mice found that 1,2,3,7,8-pentaCDF significantly increased AHH activity in responsive strains. who.int

PCDFs are known to accumulate in aquatic organisms, with concentrations often increasing at higher trophic levels. epa.gov The highest concentrations are typically found in fatty fish. nih.gov

1,2,3,7,8-Pentachlorodibenzofuran has been detected in freshwater fish. caymanchem.com A study on fish from Dongting Lake, China, found total 2,3,7,8-chlorinated PCDD/F concentrations ranging from 2.2 to 17.9 pg/g (wet weight). researchgate.net Another investigation near a pentachlorophenol contaminated site measured PCDD/Fs in both sediment and fish, finding a positive correlation between the two. researchgate.net

A comprehensive study of fish and shellfish from various sources analyzed a range of PCDD/F and PCB congeners. researchgate.net The concentrations varied widely depending on the species and its habitat. researchgate.net

The following table presents data on the detection of various PCDF congeners in fish, which helps to contextualize the potential presence of this compound in aquatic biota.

Concentrations of Selected PCDF Congeners in Fish from a Contaminated Site

| Fish Species | 1,2,3,4,6,7,8-HpCDF (pg/g w.w.) | OCDF (pg/g w.w.) |

|---|---|---|

| Milkfish | Not Reported | Not Reported |

| Tilapia | Not Reported | Not Reported |

Data from a study near a pentachlorophenol contaminated site. Specific values for these congeners were part of a broader analysis of PCDD/Fs. researchgate.net

Limited data exists for the bioaccumulation of this compound in aquatic invertebrates. Studies on the bioaccumulation of contaminants in organisms like the green mussel are used for environmental monitoring due to their capacity to accumulate a variety of pollutants. mdpi.com

Temporal Trends in Environmental Levels of Polychlorinated Dibenzofurans

Similarly, specific data on the temporal trends of this compound in the environment are not documented in a manner that would allow for a historical analysis. Studies of sediment cores and other environmental archives that provide historical records of contamination tend to report on the total PCDF concentrations or focus on the trends of the most significant toxic congeners.

Formation Pathways and Isomerogenesis of Polychlorinated Dibenzofurans

Incineration and Combustion Processes as Primary Anthropogenic Sources

Incineration and other high-temperature combustion processes are significant anthropogenic sources of Polychlorinated Dibenzofurans (PCDFs). mdpi.com These compounds, along with Polychlorinated dibenzo-p-dioxins (PCDDs), are formed as unintentional byproducts during the combustion of industrial and domestic wastes. mdpi.com The amount and type of PCDF congeners produced can vary widely depending on the composition of the waste material and the specific conditions of the combustion process. Total PCDF formation is often much higher than that of PCDDs in emissions from incinerators.

De Novo Synthesis Pathways and Precursor Mechanisms

PCDFs are formed in combustion systems through two primary mechanisms: precursor-mediated synthesis and de novo synthesis.

Precursor Mechanisms: This pathway involves the chemical transformation of chlorinated aromatic precursors, such as chlorophenols and chlorobenzenes. These precursor molecules, present in the waste stream or formed during incomplete combustion, can condense to form the PCDF backbone. For instance, the condensation of chlorophenols is a recognized route for PCDF formation. uva.nl

De Novo Synthesis: This pathway is the formation of PCDFs from particulate carbon (like soot or fly ash) in the presence of a chlorine source, oxygen, and a metal catalyst (often copper). aaqr.org The term de novo, meaning "from the new," refers to the synthesis of the complex PCDF molecule from simpler carbon structures. wikipedia.orgnih.gov This process typically occurs in the cooler, post-combustion zones of an incinerator, at temperatures between 200°C and 500°C. aaqr.org The de novo synthesis is considered a major pathway for PCDF production in municipal waste incinerators.

The proposed mechanism involves several steps:

Oxygen chemisorption on metallic sites (e.g., copper).

Oxygen transfer to the carbon structure, leading to gasification and the creation of aromatic fragments.

Halogenation of the carbon structure and aromatic compounds.

Direct formation of PCDFs from the decomposition of the chlorinated carbon matrix.

Influence of Combustion Conditions on Congener Profiles

The specific conditions within a combustion chamber heavily influence the quantity and the congener profile of the PCDFs produced. Key factors include temperature, oxygen concentration, residence time, and the presence of catalysts.

Temperature: PCDF formation via de novo synthesis is most efficient in a temperature window of 200°C to 500°C. Temperatures above 850°C, combined with sufficient oxygen and residence time, are generally required for the destruction of PCDFs.

Oxygen: The presence of oxygen is essential for the de novo synthesis pathway. aaqr.org Poor combustion conditions with insufficient oxygen can lead to an increase in products of incomplete combustion, which serve as precursors for PCDF formation.

Catalysts: Metals such as copper and iron act as catalysts, significantly promoting the rate of de novo synthesis.

Chlorine Source: The availability of both inorganic (e.g., HCl, metal chlorides) and organic chlorine is a prerequisite for the chlorination of the dibenzofuran (B1670420) structure.

Research on medical waste incinerators has shown that specific congener patterns can be identified in the emissions. While 2,3,7,8-substituted congeners are often the most prominent due to their thermodynamic stability, other patterns are also formed. For example, studies have identified 1,2,3,4,7,8-Hexachlorodibenzofuran and 1,2,3,6,7,8-Hexachlorodibenzofuran as major congeners in some incinerator emissions, indicating that the '1,2,3,6,7' substitution pattern found in 1,2,3,6,7-Pentachlorodibenzofuran can be generated through these thermal processes. researchgate.net

Table 1: Influence of Combustion Parameters on PCDF Formation

| Parameter | Effect on PCDF Formation | Optimal Range for Minimization |

| Temperature | Formation favored at 200-500°C; Destruction favored >850°C | Maintain >850°C in post-combustion zone |

| Oxygen (O₂) Level | Essential for de novo synthesis; insufficient O₂ increases precursors | Ensure sufficient excess air for complete combustion |

| Residence Time | Longer time in the 200-500°C zone increases formation | >2 seconds in the high-temperature zone |

| Catalysts (Cu, Fe) | Significantly increase the rate of de novo synthesis | Minimize catalytic metals in the waste stream |

| Chlorine Content | Direct relationship with the degree of chlorination of PCDFs | Reduce chlorine-containing materials (e.g., PVC) |

Industrial By-Product Generation and Accidental Releases

PCDFs, including pentachlorinated congeners, are generated as unintentional byproducts in various industrial activities, particularly in the chemical and paper manufacturing sectors. nih.gov

Chlorophenol Production and Pulp/Paper Industry Effluents

The production of chlorophenols, which have been used as pesticides and wood preservatives, can lead to the formation of PCDFs as contaminants. afirm-group.com The manufacturing process can create conditions suitable for the condensation of chlorophenol molecules into PCDF structures.

The pulp and paper industry has also been a significant source of PCDFs. researchgate.net The use of elemental chlorine for bleaching wood pulp was found to generate chlorinated organic compounds, including PCDFs and PCDDs. researchgate.netnih.gov Lignin, a complex polymer in wood, reacts with chlorine to form chlorinated phenols and other precursors, which then convert to PCDFs. pc.gov.au The transition to elemental chlorine-free (ECF) bleaching, which uses chlorine dioxide, has virtually eliminated the formation of these toxic compounds in the bleaching process. storaenso.comippta.co

Polychlorinated Biphenyl (PCB) Degradation and Contamination

Polychlorinated biphenyls (PCBs) are structurally similar to PCDFs and can be converted into them under certain conditions. The thermal degradation of PCBs, such as in fires involving transformers or capacitors containing PCB oils, can lead to the formation of PCDFs. tp13.com This conversion involves an intramolecular cyclization reaction where a chlorine atom is lost, and a C-O bond is formed, creating the furan (B31954) ring structure.

Natural Formation Processes (e.g., Forest Fires, Volcanic Activity)

While the majority of environmental PCDF contamination is linked to anthropogenic activities, natural processes can also contribute to their formation.

Forest Fires: Biomass burning, such as in forest fires, is a natural combustion process that can generate PCDFs. researchgate.net The combustion of wood and other plant material, which naturally contains chlorine, can lead to both precursor-driven and de novo synthesis of these compounds. Research has confirmed that PCDF emissions from forest fires are not simply the result of the vaporization of existing contaminants on the biomass but are predominantly formed during the combustion process itself. researchgate.net The specific congener profile of PCDFs from forest fires can vary depending on the type of biomass being burned. researchgate.net

Volcanic Activity: Volcanic eruptions release large quantities of gases and particulate matter into the atmosphere, creating a high-temperature chemical reactor. nih.govmdpi.com While direct, comprehensive analysis of PCDF formation in volcanic plumes is challenging and not extensively documented, the fundamental ingredients for their synthesis are present: a carbon source, chlorine (in the form of HCl), and high temperatures. These conditions could theoretically support the formation of PCDFs, although their contribution to global background levels is considered minor compared to industrial and combustion sources.

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 1,2,3,6,7-PeCDF |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 1,2,3,4,7,8-HxCDF |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 1,2,3,6,7,8-HxCDF |

| Polychlorinated Dibenzofurans | PCDFs |

| Polychlorinated dibenzo-p-dioxins | PCDDs |

| Polychlorinated Biphenyls | PCBs |

| Chlorophenols | - |

| Chlorobenzenes | - |

| Chlorine | Cl₂ |

| Chlorine Dioxide | ClO₂ |

| Copper | Cu |

| Iron | Fe |

Theoretical and Computational Modeling of PCDF Formation Thermodynamics

The formation of polychlorinated dibenzofurans (PCDFs), including the isomer this compound, is a complex process governed by thermodynamic and kinetic factors. Theoretical and computational modeling provides a crucial framework for understanding the thermodynamics that underpin these formation pathways and the distribution of different isomers. These models offer insights into the stability and potential formation conditions of various PCDF congeners under different environmental and industrial settings.

Computational approaches are instrumental in developing thermodynamic databases for PCDFs. nih.govacs.org These databases are essential for predicting the behavior of these compounds in thermal processes. Methodologies such as the Group Additivity approach and semi-empirical molecular modeling methods like the Modified Neglect of Diatomic Overlap (MNDO) and Parametrized Model 3 (PM3) have been employed to derive these databases. nih.govacs.org Benson's group additivity method, for instance, is a notable approach that involves analyzing a molecule's structure to calculate its thermodynamic characteristics, such as the standard enthalpy and entropy of formation. ariel.ac.il

Studies utilizing these computational models have revealed that the formation of PCDFs is significantly influenced by several factors. These include oxygen partial pressure, temperature, and the concentrations of carbon, hydrogen, and chlorine. nih.govacs.org For example, thermodynamic modeling has shown that PCDFs and polychlorinated dibenzo-p-dioxins (PCDDs) can reach partial pressures in the order of magnitude found in industrial settings at temperatures between 600 and 800 Kelvin. nih.gov

Despite the advances in computational modeling, discrepancies can exist between the results of different studies. For instance, variations have been observed in the calculated values for the enthalpy and entropy of formation, with the discrepancy sometimes increasing with the number of chlorine atoms in the molecule. ariel.ac.il This highlights the ongoing need for refinement and validation of theoretical models against experimental data to improve their predictive accuracy.

The table below summarizes some of the computational methods applied to the study of PCDF formation thermodynamics.

| Computational Method | Application in PCDF Formation Thermodynamics |

| Group Additivity (Benson's method) | Used to calculate thermodynamic characteristics like standard enthalpy and entropy of formation by analyzing the molecular structure and summing the contributions of its groups. ariel.ac.il |

| Modified Neglect of Diatomic Overlap (MNDO) | A semi-empirical molecular modeling method used to derive thermodynamic databases for PCDFs to model their formation in thermal processes. nih.govacs.org |

| Parametrized Model 3 (PM3) | Another semi-empirical molecular modeling method employed alongside MNDO to create thermodynamic databases for predicting PCDF formation. nih.govacs.orgariel.ac.il |

Environmental Transport, Persistence, and Biogeochemical Cycling of Polychlorinated Dibenzofurans

Atmospheric Transport and Deposition Mechanisms

Polychlorinated dibenzofurans (PCDFs), including 1,2,3,6,7-Pentachlorodibenzofuran, are released into the atmosphere primarily from combustion processes such as waste incineration. acs.orgnih.gov Once in the atmosphere, these compounds can be transported over long distances. acs.org Their distribution between the vapor and particle-bound phases is a critical factor in their transport and deposition.

PCDFs are removed from the atmosphere through both wet and dry deposition. acs.orgaaqr.org Wet deposition involves the scavenging of these compounds by precipitation (rain and snow). acs.orgaaqr.org Studies have shown that washout ratios, which describe the efficiency of wet deposition, can range significantly. acs.org For instance, total washout ratios for PCDD/Fs have been estimated to be between 9,300 and 90,000. acs.org The flux of wet deposition can vary seasonally, with studies in Beijing and Tianjin showing higher fluxes in spring and summer, respectively. aaqr.org

Dry deposition, the settling of particle-bound and gaseous PCDFs, is also a significant removal mechanism. aaqr.orgscispace.com More than 98% of the total toxic equivalent (TEQ) dry deposition flux of PCDD/Fs is contributed by the particle phase. aaqr.org Dry deposition velocities for individual PCDF congeners have been observed to increase with the number of chlorine atoms. scispace.com

Sediment-Water Partitioning and Sorption Dynamics

Due to their hydrophobic nature, PCDFs have a strong tendency to move from water to bottom sediments through adsorption onto suspended solids and organic matter. mdpi.comfrontiersin.org This partitioning behavior is crucial in determining their fate and bioavailability in aquatic environments.

The sorption of PCDFs to sediment is influenced by factors such as the organic carbon content of the sediment and the lipophilicity of the specific congener. mdpi.comnih.gov The process can be described by a two-stage kinetic model: an initial rapid sorption followed by a slower approach to equilibrium. nih.gov The Freundlich sorption model has been successfully used to describe the isothermal sorption behavior of PCDF-like compounds in sediments. nih.gov

Desorption of PCDFs from sediment particles is generally a very slow process. nih.gov Studies have shown that a large fraction of these compounds is very slowly desorbing, which can result in their long-term persistence in sediments. nih.gov The rapidly desorbing fraction is typically small, ranging from 0.8% to 8% of the total amount in the sediment, and tends to decrease as the lipophilicity of the congener increases. nih.gov

Soil Mobility and Leaching Potential

PCDFs, including this compound, are generally considered to be relatively immobile in soil due to their strong binding to soil particles. mst.dk This high sorption capacity limits their potential to leach into groundwater. nih.gov The primary mechanism for their removal from soil surfaces is through soil erosion by wind or water, leading to their transport to water bodies. nih.gov

However, the potential for leaching is not entirely negligible and can be influenced by soil properties. researchgate.netresearchgate.net For instance, in soils with low organic content, the binding of PCDFs is weaker, which may allow for some downward movement. nih.gov The soil-water distribution coefficient (Kd) is a key parameter used to estimate the potential for translocation in different soil types. researchgate.net Studies have shown that while sorption is generally high, some PCDF-like compounds can exhibit rapid transport under certain conditions, indicating a potential for groundwater contamination in some scenarios. researchgate.net

Bioaccumulation and Biomagnification in Ecological Food Webs

PCDFs are known to bioaccumulate in living organisms, meaning they are absorbed at a rate faster than they can be eliminated. youtube.com This is largely due to their lipophilic (fat-loving) nature, which causes them to be stored in the fatty tissues of animals. nih.govmst.dktandfonline.com

Biomagnification is the process by which the concentration of a toxin increases at successively higher levels in a food chain. youtube.com Organisms at the top of the food web generally have higher concentrations of these compounds in their tissues because they consume other organisms that have already accumulated the toxins. youtube.comyoutube.com

Trophic Transfer Dynamics of Pentachlorodibenzofurans

The transfer of pentachlorodibenzofurans through aquatic and terrestrial food webs is a significant pathway of exposure for higher-level organisms. nih.govresearchgate.net The extent of this trophic transfer is dependent on several factors, including the octanol-water partition coefficient (Kow) and the metabolic transformation rate of the specific congener within an organism. researchgate.net

Studies have shown that while bioaccumulation occurs, clear evidence of biomagnification for all PCDF congeners is not always observed. nih.govresearchgate.net Some research has found no significant correlation between the concentrations of PCDFs and the trophic levels of aquatic species, suggesting that trophic magnification may not be a universal phenomenon for this class of compounds in all ecosystems. nih.govresearchgate.net

Congener-Specific Biota-to-Sediment Accumulation Factors (BSAFs)

The Biota-to-Sediment Accumulation Factor (BSAF) is a measure used to quantify the bioaccumulation potential of sediment-associated contaminants in benthic organisms. It is the ratio of the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment.

BSAFs for PCDF congeners can vary significantly. Research on the polychaete Hediste diversicolor showed a decreasing trend in BSAF values with increasing lipophilicity (logKow) of the congeners. frontiersin.org This suggests that less chlorinated and less hydrophobic congeners like 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF were preferentially accumulated compared to more highly chlorinated ones. frontiersin.org Generally, the BSAFs for dioxins and furans are lower than those for other organochlorine compounds like PCBs, which may indicate a more efficient elimination of PCDFs by some organisms. frontiersin.org

Environmental Persistence and Degradation Pathways

PCDFs are highly persistent in the environment due to their chemical stability. aaqr.org They are resistant to both chemical and microbial degradation. ias.ac.in

One of the primary degradation pathways for PCDFs in the aquatic environment is photodegradation, or breakdown by sunlight. acs.orgias.ac.in The rate of photodegradation can be significantly enhanced in natural waters compared to distilled water, suggesting that naturally occurring substances in water act as sensitizers, accelerating the process. ias.ac.in For example, the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) in natural lake water was found to be 240 times faster than in a distilled water-acetonitrile solution. ias.ac.in Photodegradation can lead to the formation of lower chlorinated dibenzofurans, which may then undergo further breakdown. ias.ac.in

In soil, biodegradation of PCDFs is generally considered to be negligible, with half-lives estimated to be more than 10 years for some congeners. mst.dk However, some white-rot fungi have been shown to be capable of degrading certain PCDF metabolites in vitro. nih.gov Thermal desorption is a remediation technique that has been explored for removing PCDFs from contaminated soils and sediments, though it can also lead to the formation of new PCDF congeners from precursor compounds like PCBs. nih.govscilit.com

Advanced Analytical Methodologies for Pcdf Detection and Quantification

Sample Collection, Preparation, and Extraction Techniques

The initial and one of the most critical stages in the analysis of 1,2,3,6,7-PeCDF is the collection and preparation of the sample. The primary goal of these procedures is to isolate the analyte from the complex sample matrix and concentrate it to a level suitable for instrumental analysis, while minimizing loss and contamination. nih.govsigmaaldrich.com

The protocol for sample preparation is highly dependent on the nature of the sample matrix. epa.gov Different matrices, such as soil, water, air, and biological tissues, require tailored approaches to efficiently extract the target compound.

Solid Samples (Soil, Sediment, Fly Ash): For solid matrices, extraction is typically performed using organic solvents. A common technique is Soxhlet extraction, often with a solvent mixture like hexane (B92381) and acetone, which can effectively remove the lipophilic 1,2,3,6,7-PeCDF from the solid particles. advancechemjournal.com Other methods may include pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE), which can reduce extraction times and solvent consumption.

Liquid Samples (Water): For aqueous samples, liquid-liquid extraction (LLE) with a non-polar solvent such as dichloromethane (B109758) or hexane is a conventional method. Large volumes of water are typically required to obtain detectable quantities of the analyte.

Biological Tissues (Adipose Tissue, Fish): The analysis of biological tissues is complicated by the high lipid content. The sample is often homogenized and then subjected to extraction with organic solvents. epa.gov A crucial step in the analysis of fatty tissues is the removal of lipids, which can interfere with the subsequent analytical steps. This is often achieved through techniques like gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid.

A key aspect of ensuring the accuracy of the analysis is the use of isotopically labeled internal standards. well-labs.com A known amount of a ¹³C-labeled analog of 1,2,3,6,7-PeCDF is added to the sample before extraction. epa.gov This allows for the correction of any losses of the native compound that may occur during the sample preparation and cleanup process.

Following the initial extraction, the sample extract contains not only the target analyte but also a multitude of other co-extracted compounds that can interfere with the analysis. nih.gov Therefore, a rigorous clean-up procedure is essential. Solid Phase Extraction (SPE) is a widely used technique for this purpose. sigmaaldrich.comphenomenex.com

The SPE process involves passing the sample extract through a cartridge packed with a solid adsorbent. sigmaaldrich.com The choice of adsorbent is critical and depends on the properties of the analyte and the interfering compounds. For the analysis of PCDFs like 1,2,3,6,7-PeCDF, a multi-step SPE cleanup is often employed, using a sequence of different sorbents to remove specific classes of interferences.

Common SPE Sorbents and their Functions in PCDF Analysis:

| Sorbent Type | Function | Interferents Removed |

| Silica (B1680970) Gel | Normal-phase chromatography | Polar compounds |

| Alumina | Adsorption chromatography | Bulk organic compounds, some PCBs |

| Florisil® | Adsorption chromatography | Pesticides and other chlorinated compounds |

| Carbon | Planar molecule separation | Non-planar PCBs and other aromatic compounds |

A multi-layer silica gel column, sometimes modified with sulfuric acid or potassium hydroxide, can be used to remove oxidizable and acidic/basic interferences. advancechemjournal.com Alumina columns are effective in separating PCDFs from polychlorinated biphenyls (PCBs). advancechemjournal.com For highly contaminated samples, activated carbon-based sorbents are particularly useful as they can effectively separate planar molecules like PCDFs from non-planar interferences. epa.gov

The clean-up process is often the most labor-intensive and time-consuming part of the analysis, but it is indispensable for achieving the low detection limits required for 1,2,3,6,7-PeCDF. nih.gov

Chromatographic Separation Techniques

Once the sample has been extracted and cleaned up, the next step is to separate the 1,2,3,6,7-PeCDF from other closely related compounds, including other PCDF isomers. This is typically achieved using high-resolution chromatographic techniques.

High-Resolution Gas Chromatography (HRGC) is the cornerstone for the separation of PCDF congeners. well-labs.comtaylorfrancis.com The technique utilizes long capillary columns (e.g., 60 meters) with a non-polar stationary phase, such as a DB-5 or equivalent. well-labs.com These columns provide the high resolving power necessary to separate the various PCDF isomers, which often have very similar boiling points.

The temperature of the GC oven is carefully programmed to increase gradually, allowing for the sequential elution of the different congeners based on their volatility and interaction with the stationary phase. The selection of the appropriate GC column and temperature program is critical for achieving baseline separation of 1,2,3,6,7-PeCDF from other pentachlorodibenzofuran isomers, which is essential for accurate quantification. nih.gov For confirmatory analysis, a second GC column with a different stationary phase, such as one with a higher cyanopropyl content, is often used to ensure the identity of the compound. well-labs.com

While GC is the predominant technique for the final separation of PCDFs, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), can be employed in the sample clean-up and fractionation stages. taylorfrancis.comnih.gov Normal-phase HPLC can be used to separate the sample extract into different fractions based on the polarity of the compounds. taylorfrancis.com This can help to reduce the complexity of the mixture before GC analysis.

Furthermore, multi-dimensional chromatographic techniques, which combine different chromatographic methods, can enhance the separation power. For instance, an LC system can be coupled online with a GC system (LC-GC), allowing for automated fractionation and subsequent high-resolution separation.

Mass Spectrometric Detection and Identification

The final step in the analytical process is the detection and quantification of the separated 1,2,3,6,7-PeCDF. Due to the extremely low concentrations and the need for high specificity, Mass Spectrometry (MS) is the detection method of choice. taylorfrancis.com

High-Resolution Mass Spectrometry (HRMS) is often required to achieve the necessary sensitivity and selectivity for PCDF analysis. well-labs.com HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation of 1,2,3,6,7-PeCDF from other co-eluting compounds that may have the same nominal mass but a different elemental composition. nih.gov

The most common ionization technique used is Electron Ionization (EI), which generates a characteristic fragmentation pattern for the molecule. nist.gov By monitoring for specific ions corresponding to the molecular ion and its fragments, the identity of the compound can be confirmed. nelsonlabs.comlibretexts.org

For enhanced selectivity, tandem mass spectrometry (MS/MS) can be used. waters.com In this technique, a specific precursor ion of 1,2,3,6,7-PeCDF is selected in the first mass spectrometer, fragmented, and then the resulting product ions are detected in a second mass spectrometer. nelsonlabs.com This technique, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the certainty of identification. waters.com

The quantification of 1,2,3,6,7-PeCDF is performed using the isotope dilution method. The response of the native compound is compared to the response of the ¹³C-labeled internal standard that was added at the beginning of the analytical procedure. well-labs.com This allows for accurate quantification, as it corrects for any variations in instrument response and any losses during sample preparation.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the benchmark for the analysis of PCDDs and PCDFs, including 1,2,3,6,7-PeCDF. nih.govuni-rostock.de HRMS instruments, such as magnetic sector or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (to four or five decimal places). uni-rostock.deresearchgate.net This capability, known as exact mass measurement, allows for the determination of an ion's elemental formula, providing a high degree of certainty in compound identification. uni-rostock.de High resolving power is crucial to separate the ion signal of 1,2,3,6,7-PeCDF from isobaric interferences—other compounds that have the same nominal mass but a different exact mass. thermofisher.comresearchgate.net

Tandem mass spectrometry (MS/MS) offers an additional dimension of selectivity and is particularly useful for complex matrices. biocompare.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 1,2,3,6,7-PeCDF) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in a second mass analyzer. nih.gov This process, often performed using triple quadrupole (TQ) or quadrupole time-of-flight (QTOF) instruments, significantly reduces chemical noise and enhances confidence in analyte identification and quantification. biocompare.comnih.gov For PCDFs, ion trap mass spectrometers can also be utilized for MS/MS analysis, providing low limits of quantification by minimizing ion losses during transport. nih.gov

Table 1: Comparison of HRMS and MS/MS for 1,2,3,6,7-PeCDF Analysis

| Feature | High-Resolution Mass Spectrometry (HRMS) | Tandem Mass Spectrometry (MS/MS) |

|---|---|---|

| Principle | Measures exact mass-to-charge ratio to determine elemental composition. uni-rostock.de | Selects a precursor ion, fragments it, and detects specific product ions. biocompare.com |

| Primary Advantage | High specificity based on exact mass; separates target from isobaric interferences. thermofisher.com | High selectivity by monitoring specific fragmentation patterns; reduces background noise. nih.gov |

| Common Instrumentation | Magnetic Sector, Orbitrap, FT-ICR MS. uni-rostock.de | Triple Quadrupole (TQ), QTOF, Ion Trap. biocompare.comnih.gov |

| Regulatory Use | Mandated by key environmental methods like EPA 1613B and 8290 for dioxin/furan (B31954) analysis. lanl.govepa.gov | Used for confirmation and in methods requiring high sensitivity in complex matrices. nih.gov |

Advanced Ionization Techniques (e.g., Nano-Electrospray Ionization)

Ionization is a critical step that converts neutral molecules into gas-phase ions for mass spectrometric analysis. uni-rostock.de While electron ionization (EI) is the conventional technique for GC-MS analysis of PCDFs, advanced methods are being explored to enhance sensitivity and performance. nih.gov

Electron Ionization (EI) : This is the standard ionization method where high-energy electrons bombard the sample molecules, causing ionization and fragmentation. For dioxin analysis, a reduced electron energy is often used to minimize fragmentation and enhance the signal of the molecular ion, thereby improving sensitivity. nih.gov

Negative Chemical Ionization (NCI) : A low-energy ionization technique that can produce mass spectra with less fragmentation and enhanced parent ion signals for certain compounds, including PCDFs. nih.gov

Ambient Ionization Techniques : These methods, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real-Time (DART), allow for the ionization of samples in their native state at atmospheric pressure with minimal sample preparation. numberanalytics.comspectroscopyonline.com They offer the potential for high-throughput analysis. spectroscopyonline.com

Advanced Spray-Based Ionization : Techniques like Nano-Electrospray Ionization (Nano-ESI) and UniSpray™ Ionization are designed to improve ionization efficiency and sensitivity. lcms.czacs.org Nano-ESI uses very low flow rates, which can enhance ionization efficiency and reduce matrix effects. UniSpray is a novel source that combines elements of electrospray and atmospheric pressure chemical ionization (APCI), potentially increasing ion yield for a wider range of analytes. lcms.cz

Quantification Methodologies and Quality Assurance/Quality Control

Accurate quantification of 1,2,3,6,7-PeCDF requires robust methodologies that account for analytical variability and ensure the data are reliable and defensible.

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is the definitive method for the quantification of PCDFs. mdpi.comresearchgate.net This technique involves adding a known quantity of an isotopically labeled version of the target analyte (e.g., ¹³C₁₂-1,2,3,6,7-PeCDF) to the sample before extraction and cleanup. nih.gov This labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to its native counterpart and will experience the same losses during sample preparation and analysis. mdpi.comresearchgate.net By measuring the ratio of the response of the native analyte to the labeled standard, an accurate and precise concentration can be calculated, effectively correcting for matrix effects and recovery losses. mdpi.com This approach is a cornerstone of regulatory methods such as EPA 1613B and 8290. scribd.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. d-nb.info

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably distinguished from background noise with a specified level of confidence. cawood.co.uknih.gov It indicates that the analyte is present but does not provide a value with sufficient quantitative precision. cawood.co.uk

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. d-nb.infonih.gov The LOQ is crucial for reporting quantitative results for trace contaminants.

LOD and LOQ can be determined using several approaches, including the signal-to-noise ratio (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ) or by using the standard deviation of replicate blank or low-level spiked samples and the slope of the calibration curve. d-nb.infosepscience.com For PCDF analysis, LOQs in the picogram (pg) range are often achievable. nih.gov

Table 2: Typical Methodologies for LOD/LOQ Determination

| Method | Description | Common Criteria |

|---|---|---|

| Signal-to-Noise Ratio (S/N) | The ratio of the analyte peak height to the background noise level is measured. | LOD: S/N ≥ 3LOQ: S/N ≥ 10 |

| Calibration Curve | Based on the standard deviation of the y-intercept (σ) and the slope (S) of the regression line. sepscience.com | LOD = 3.3 * (σ / S)LOQ = 10 * (σ / S) |

| Laboratory Fortified Blanks | Multiple blank samples are spiked at a low concentration and analyzed to determine the standard deviation of the measurements. d-nb.info | LOD and LOQ are calculated based on the resulting standard deviation and statistical factors. eflm.eu |

Method Validation and Performance Criteria

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. demarcheiso17025.com It ensures that the method provides reliable, reproducible, and accurate data. For the analysis of 1,2,3,6,7-PeCDF, validation follows stringent guidelines set by regulatory bodies like the EPA. lanl.govepa.gov

Key validation and quality control parameters include:

Accuracy : The closeness of a measured value to the true value, often assessed by analyzing spiked samples (laboratory control samples, matrix spikes) and calculating the percent recovery. demarcheiso17025.comepa.gov

Precision : The degree of agreement among replicate measurements, typically expressed as the relative percent difference (RPD) between duplicates or the relative standard deviation (RSD) of a series of measurements. epa.gov

Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity and Range : The concentration range over which the instrument response is directly proportional to the analyte concentration.

Quality Control (QC) Samples : Routine analysis includes method blanks (to check for contamination), laboratory control samples (to check accuracy and precision), and matrix spike/matrix spike duplicates (to assess matrix effects). lanl.gov Acceptance criteria are established for these QC samples to ensure the data quality for each analytical batch. lanl.gov

Mechanistic Toxicology and Ecotoxicology in Non Human Systems

Structure-Activity Relationships (SAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies

The vast differences in toxicity among PCDF congeners have made them a key subject for Structure-Activity Relationship (SAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies. These studies seek to define the molecular features that confer biological activity and to create predictive models for toxicity. epa.gov

The biological potency of PCDFs is profoundly influenced by the number and position of chlorine atoms. SAR studies have established a clear set of rules for high-potency, dioxin-like compounds:

Lateral Substitution: The molecule must contain chlorine atoms in at least the 2, 3, 7, and 8 positions.

Planarity: The molecule should have a planar or near-planar conformation, which facilitates binding to the AhR.

The compound 1,2,3,6,7-Pentachlorodibenzofuran fails to meet the primary requirement of full lateral substitution, as it is missing a chlorine atom at position 8. This structural deficit is the principal reason for its low biological potency compared to isomers like 2,3,4,7,8-Pentachlorodibenzofuran (B44125), which has the requisite 2,3,7,8-chlorines plus an additional one at position 4. This difference is quantitatively captured by the Toxic Equivalency Factor (TEF) system, where potent, 2,3,7,8-substituted congeners are assigned a TEF value, while congeners like 1,2,3,6,7-PCDF are not. wikipedia.orgornl.gov Studies in different avian species have further highlighted isomer-specific effects, showing that the relative binding affinity of 2,3,4,7,8-PeCDF to the AhR can vary significantly between species, explaining differences in its toxic potency relative to TCDD. nih.gov

Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that correlate the structural or physicochemical properties of chemicals with their toxicological effects. epa.gov For dioxin-like compounds, QSTR models are often developed to predict AhR binding affinity. These models use molecular descriptors such as lipophilicity, electronic parameters (like electronegativity), and steric factors (related to molecular shape and size). nih.gov

Multiple regression analysis of these parameters has shown that factors like substituent lipophilicity (pi), electronegativity (sigma), and hydrogen bonding capacity can be used to build equations that predict binding affinity. nih.gov Such models consistently reinforce the SAR findings, demonstrating quantitatively that planarity and the specific arrangement of lateral chlorine atoms are paramount for strong interaction with the AhR. Therefore, any QSTR model for dioxin-like toxicity would predict a very low or negligible toxic potential for this compound due to its non-ideal substitution pattern.

In-Depth Analysis of this compound Reveals Significant Data Gaps in Toxicological Research

A comprehensive review of scientific literature and toxicological databases reveals a significant lack of specific research on the chemical compound This compound . While the broader family of polychlorinated dibenzofurans (PCDFs) has been studied, the toxicological profile for this particular isomer is largely uncharacterized, preventing a detailed assessment based on the requested toxicological endpoints.

Polychlorinated dibenzofurans are a class of 135 related chemical compounds, known as congeners, which are formed as unintentional byproducts in various industrial and combustion processes. The toxicity of these congeners is highly dependent on the specific number and position of chlorine atoms on the dibenzofuran (B1670420) structure.

The most toxic PCDF congeners are those with chlorine atoms in the 2, 3, 7, and 8 positions. These "dioxin-like" compounds, such as the well-studied 2,3,4,7,8-Pentachlorodibenzofuran and 1,2,3,7,8-Pentachlorodibenzofuran , can bind to the aryl hydrocarbon receptor (AhR), a protein within cells. nih.govnih.gov This binding initiates a cascade of biological events that can lead to a wide range of toxic effects, including immunotoxicity, reproductive and developmental problems, liver damage, and cancer. nih.govcaymanchem.comnih.gov

In stark contrast, the specified compound, This compound , lacks chlorine substitution at the critical position 8. This structural difference means it is not classified as a "dioxin-like" compound and is not expected to exhibit the same AhR-mediated toxicity as its 2,3,7,8-substituted counterparts.

Despite extensive searches for data pertaining specifically to This compound , no studies detailing its effects on the immunological system, its potential for developmental and reproductive alterations, its specific hepatic responses, or its carcinogenic potential in rodent models could be located. Similarly, research on its ecological impact on aquatic organisms is not available in the public domain.

The available research on pentachlorodibenzofurans is almost exclusively focused on the dioxin-like congeners due to their known high toxicity and contribution to the total toxic equivalency (TEQ) of environmental mixtures. nih.govnih.govoup.com For instance, studies on 2,3,4,7,8-Pentachlorodibenzofuran have demonstrated clear evidence of carcinogenicity in rats, leading to liver tumors such as hepatocellular adenoma and cholangiocarcinoma. nih.govoup.com Developmental studies in rats and mice have shown that this isomer can cause cleft palate and hydronephrosis in offspring. caymanchem.comcaymanchem.com Furthermore, it is known to cause a spectrum of organ-specific responses, including thymic atrophy and hepatotoxicity, characterized by cellular changes and lipid accumulation. nih.govnih.gov

However, due to the strict structure-activity relationship for this chemical class, it is scientifically inappropriate to extrapolate these findings to This compound . The absence of data for this specific isomer highlights a significant gap in the toxicological understanding of the broader PCDF family. Consequently, a detailed analysis of its mechanistic toxicology and ecotoxicology as requested cannot be provided.

Ecological Impacts and Responses in Wildlife Populations

Effects on Avian and Terrestrial Mammalian Species

The toxicological effects of this compound (1,2,3,6,7-PeCDF) and other dioxin-like compounds have been a subject of extensive research in avian and terrestrial mammalian species. These compounds are known to bioaccumulate in the tissues of wildlife and can lead to a range of adverse effects, including mortality, reproductive failure, developmental abnormalities, and immune system dysfunction. epa.gov

Avian Species

Studies on avian species have revealed significant differences in sensitivity to PeCDFs. An egg injection study was conducted to compare the sensitivity of three avian species—the chicken (Gallus gallus domesticus), the common pheasant (Phasianus colchicus), and the Japanese quail (Coturnix japonica)—to 2,3,4,7,8-pentachlorodibenzofuran (PeCDF), among other similar compounds. nih.gov The results indicated that the chicken was the most sensitive species, followed by the pheasant and then the quail, based on embryo mortality and hepatic enzyme induction. nih.govresearchgate.net However, the study also found that the incidence of developmental deformities, changes in body and organ masses, and organ pathology were not consistent indicators of either species sensitivity or the potency of the chemical. nih.gov

A key factor in the differential toxicity of PeCDFs among avian species appears to be the binding affinity of the compound to the aryl hydrocarbon receptor 1 (AHR1). nih.gov For instance, 2,3,4,7,8-PeCDF and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) are equally potent in domestic chickens. nih.gov In contrast, 2,3,4,7,8-PeCDF is more potent than TCDD in ring-necked pheasants and Japanese quails. nih.gov This difference is explained by the fact that PeCDF and TCDD bind with equal affinity to the chicken AHR1, while PeCDF binds with a higher affinity to the AHR1 of pheasants and Japanese quails. nih.gov

In herring gull (Larus argentatus) hepatocyte cultures, 2,3,4,7,8-PeCDF was found to be a more potent inducer of cytochrome P4501A (CYP1A) than TCDD. researchgate.net This finding suggests that the relative potencies of dioxin-like chemicals can vary significantly among different wild bird species, and that species-specific data is crucial for accurate risk assessment. researchgate.net

Terrestrial Mammalian Species

In animal experiments, chlorinated dibenzofurans, including 1,2,3,6,7-PeCDF, have been shown to cause liver injury, tumors, and reproductive effects. nih.gov The disposition of 1,2,3,7,8-PeCDF has been studied in rats, revealing that the compound is distributed to various tissues, with the highest initial concentrations found in the liver. nih.gov The primary route of elimination is through the feces after metabolism in the liver. nih.gov The persistence of different PeCDF congeners appears to be inversely related to their metabolism, which is influenced by the position of chlorine atoms on the dibenzofuran ring. nih.gov Pretreatment of rats with certain PCDF congeners can enhance the biliary excretion of subsequent doses, indicating an autoinduction of metabolism. nih.gov

Interactive Data Table: Effects of 1,2,3,6,7-PeCDF and Related Compounds on Avian and Terrestrial Mammalian Species

| Species | Compound | Observed Effects | Reference |

| Chicken (Gallus gallus domesticus) | 2,3,4,7,8-PeCDF | Embryo mortality, hepatic enzyme induction. Equipotent to TCDD. | nih.govnih.gov |

| Common Pheasant (Phasianus colchicus) | 2,3,4,7,8-PeCDF | Embryo mortality, hepatic enzyme induction. More potent than TCDD. | nih.govnih.gov |

| Japanese Quail (Coturnix japonica) | 2,3,4,7,8-PeCDF | Embryo mortality, hepatic enzyme induction. More potent than TCDD. | nih.govnih.gov |

| Herring Gull (Larus argentatus) | 2,3,4,7,8-PeCDF | Potent inducer of cytochrome P4501A (CYP1A). | researchgate.net |

| Rat (Rattus norvegicus) | 1,2,3,7,8-PeCDF | Liver injury, tumors, reproductive effects. Distributed to liver, muscle, skin, and adipose tissue. | nih.govnih.gov |

Biomarkers of Exposure and Effect in Ecological Receptors

Biomarkers are crucial tools for assessing the exposure of wildlife to environmental contaminants and the potential for adverse effects. In the context of PCDFs, including 1,2,3,6,7-PeCDF, several biomarkers have been identified and utilized in ecological receptors.

One of the most well-established biomarkers for dioxin-like compounds is the induction of cytochrome P4501A (CYP1A) enzymes. researchgate.net The activity of these enzymes, such as ethoxyresorufin-O-deethylase (EROD), and the expression of CYP1A messenger RNA (mRNA) can be measured in tissues like the liver to indicate exposure to AHR agonists. researchgate.net Studies on herring gull hepatocytes have demonstrated a concentration-dependent increase in EROD activity and CYP1A mRNA expression following exposure to 2,3,4,7,8-PeCDF. researchgate.net

The binding affinity of a compound to the AHR itself can serve as a mechanistic biomarker that helps explain species-specific differences in sensitivity. nih.gov For example, the higher binding affinity of 2,3,4,7,8-PeCDF to the AHR1 of pheasants and Japanese quails compared to TCDD provides a molecular explanation for its greater potency in these species. nih.gov

While physiological responses such as changes in body and organ mass or the incidence of developmental deformities have been investigated, they have not proven to be consistent biomarkers of either species sensitivity or chemical potency for PCDFs. nih.gov Similarly, pathological changes in organs like the liver were only observed at the highest doses in some studies, limiting their utility as sensitive biomarkers. nih.gov

Interactive Data Table: Biomarkers of PCDF Exposure and Effect

| Biomarker | Ecological Receptor | Description | Reference |

| Cytochrome P4501A (CYP1A) Induction | Avian Species (e.g., Herring Gull) | Measurement of EROD activity and CYP1A mRNA expression in liver tissue as an indicator of AHR activation. | researchgate.net |

| Aryl Hydrocarbon Receptor 1 (AHR1) Binding Affinity | Avian Species | Species-specific binding affinity of PCDF congeners to the AHR1 explains differences in relative potency. | nih.gov |

| Embryo Mortality | Avian Species | Increased mortality rates in developing embryos following in ovo exposure. | nih.govresearchgate.net |

Ecological Risk Assessment Frameworks for PCDF Mixtures

Polychlorinated dibenzofurans (PCDFs) are typically found in the environment as complex mixtures of different congeners, along with other dioxin-like compounds such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated biphenyls (PCBs). epa.gov Assessing the risk of these mixtures requires a structured framework that can account for the combined effects of multiple compounds.

The U.S. Environmental Protection Agency (EPA) has developed a framework for applying the toxicity equivalence methodology to ecological risk assessments of dioxins and related compounds. epa.gov This approach is organized in accordance with the EPA's Guidelines for Ecological Risk Assessment. epa.govresearchgate.net The core of this framework is the use of Toxicity Equivalence Factors (TEFs), which express the toxicity of a specific dioxin-like compound relative to the most toxic congener, 2,3,7,8-TCDD. researchgate.net

The ecological risk assessment process generally involves several key steps:

Problem Formulation: This initial phase involves identifying the contaminants of concern, the ecological receptors at risk, and the potential exposure pathways. ca.gov A conceptual model is developed to illustrate the relationships between stressors, exposure routes, and potential ecological effects. dtic.mil

Exposure Assessment: This step quantifies the contact between the ecological receptors and the PCDF mixture. ca.gov It considers various environmental media, such as soil, sediment, water, and biota, and can involve both direct and indirect exposure pathways. ca.gov

Risk Characterization: In this final step, the information from the exposure and effects assessments is integrated to estimate the likelihood of adverse ecological effects. dtic.mil This may involve comparing estimated environmental concentrations to toxicity reference values to derive a hazard quotient. ca.gov

It is important to note that the TEFs used in ecological risk assessment can be species-specific. For example, the World Health Organization (WHO) has established TEFs for avian species, which are largely based on studies with the domestic chicken. researchgate.net However, research has shown that the relative potencies of PCDF congeners can differ in wild bird species, highlighting the need for species-specific TEFs for more accurate risk assessments. researchgate.net

Interactive Data Table: Key Components of Ecological Risk Assessment for PCDF Mixtures

| Component | Description | Relevance to PCDFs | Reference |

| Problem Formulation | Defines scope, receptors, and exposure pathways. | Identifies PCDF mixtures as the stressor and sensitive wildlife as receptors. | ca.govdtic.mil |

| Exposure Assessment | Quantifies receptor contact with contaminants. | Considers bioaccumulation of PCDFs in the food web. | ca.gov |

| Effects Assessment | Evaluates potential for adverse effects. | Utilizes the Toxicity Equivalence Factor (TEF) methodology to assess the combined toxicity of PCDF mixtures. | epa.govresearchgate.net |

| Risk Characterization | Integrates exposure and effects data to estimate risk. | Compares environmental TEQ concentrations to toxicity reference values for ecological receptors. | ca.govdtic.mil |

Remediation and Mitigation Strategies for Environmental Contamination

Ex Situ Remediation Technologies for Contaminated Media

Ex situ remediation involves the excavation or removal of contaminated materials from their original location to be treated elsewhere. This approach allows for greater control over the treatment process and can often achieve higher removal efficiencies.

Thermal treatment methods are among the most established and effective technologies for the destruction of persistent organic pollutants like PCDFs.

Incineration: This process involves the high-temperature combustion of contaminated soils and other materials. For PCDFs, incineration is typically carried out at temperatures exceeding 850°C, with a residence time of at least two seconds in a secondary combustion chamber to ensure complete destruction. High-efficiency incinerators can achieve destruction and removal efficiencies (DREs) greater than 99.9999%. The high temperatures break the chemical bonds of the 1,2,3,6,7-PeCDF molecule, converting it into less harmful compounds such as carbon dioxide, water, and hydrogen chloride. However, this method is energy-intensive and can be costly. It also requires careful control of operating conditions to prevent the formation of other toxic byproducts.

Thermal Desorption: This technology uses heat to volatilize contaminants from a solid matrix, such as soil. The contaminated soil is heated to a temperature sufficient to vaporize the PCDFs, which are then collected and treated in a separate unit. Thermal desorption can be performed at lower temperatures than incineration (typically 300-500°C), which can be a more cost-effective option. The volatilized contaminants are usually destroyed in a secondary treatment unit, such as an afterburner or a catalytic oxidizer. The effectiveness of thermal desorption is dependent on the volatility of the specific PCDF congener and the soil type.

| Thermal Treatment Method | Typical Operating Temperature | Efficiency | Notes |

| Incineration | > 850°C | > 99.9999% DRE | High energy consumption; potential for byproduct formation if not properly controlled. |

| Thermal Desorption | 300 - 500°C | High | Lower energy consumption than incineration; requires secondary treatment of off-gases. |

Table 1: Comparison of Thermal Treatment Methods for PCDF-Contaminated Media

Physical separation and containment techniques are often used as a primary step in remediation or as a standalone solution in certain scenarios.

Excavation: This is the most direct method, involving the physical removal of contaminated soil and its transport to a licensed landfill or treatment facility. While straightforward, it does not treat the contamination but rather relocates it. The cost of excavation and disposal can be high, particularly for large volumes of contaminated material.

Encapsulation: This technique involves isolating the contaminated material to prevent the migration of 1,2,3,6,7-PeCDF into the surrounding environment. This can be achieved by constructing physical barriers, such as clay caps, liners, and slurry walls. Encapsulation is a containment strategy rather than a treatment method and requires long-term monitoring to ensure the integrity of the barriers.

Chemical treatment methods aim to degrade or transform PCDFs into less toxic substances through chemical reactions.

Chemical Oxidation: In this process, strong oxidizing agents are used to break down the 1,2,3,6,7-PeCDF molecule. Common oxidants include ozone, hydrogen peroxide, and permanganate. The effectiveness of chemical oxidation depends on factors such as the concentration of the oxidant, the pH of the medium, and the presence of other organic matter that may compete for the oxidant.

Chemical Reduction: This approach involves the use of reducing agents to remove chlorine atoms from the PCDF molecule, a process known as dechlorination. This can lead to the formation of less toxic, lower-chlorinated dibenzofurans. Reagents such as zero-valent iron (ZVI) have been investigated for the reductive dechlorination of chlorinated organic compounds.

In Situ Remediation Technologies for Contaminated Media

In situ remediation technologies treat contaminants in place, without the need for excavation. These methods are often less disruptive and can be more cost-effective for large or inaccessible sites.

Bioremediation harnesses natural biological processes to degrade or transform contaminants.

Microbial Degradation: Certain microorganisms have been shown to be capable of degrading PCDFs. Aerobic bacteria can initiate the breakdown of the furan (B31954) ring structure, while anaerobic microorganisms can reductively dechlorinate the more highly chlorinated congeners. The success of microbial degradation is highly dependent on the specific microbial populations present, as well as environmental conditions such as the availability of nutrients, oxygen, and a suitable temperature and pH. Research has shown that some bacteria can utilize chlorinated compounds as a source of energy, though the degradation of highly chlorinated compounds like 1,2,3,6,7-PeCDF can be slow.

Phytoremediation: This technology uses plants to remove, contain, or degrade contaminants in soil and water. For compounds like 1,2,3,6,7-PeCDF, phytoremediation can occur through several mechanisms:

Phytoextraction: Plants can take up the contaminant through their roots and accumulate it in their tissues. The plants can then be harvested and disposed of.

Phytodegradation: Plants and their associated microbes can produce enzymes that help to break down the contaminant.

Phytostabilization: Plants can reduce the mobility of the contaminant in the soil by preventing erosion and leaching.

The effectiveness of phytoremediation for PCDFs is still an area of active research, and the selection of appropriate plant species is crucial.

| Bioremediation Strategy | Mechanism | Key Considerations |

| Microbial Degradation | Aerobic and anaerobic breakdown by microorganisms. | Presence of suitable microbial populations, nutrient availability, environmental conditions. |

| Phytoremediation | Uptake, degradation, or stabilization by plants. | Selection of appropriate plant species, contaminant bioavailability, time required for remediation. |

Table 2: Overview of Bioremediation Strategies for PCDF Contamination

Stabilization and solidification are in situ techniques that aim to reduce the mobility and bioavailability of contaminants.

Chemical Stabilization: This process involves the addition of reagents to the contaminated soil to chemically bind the contaminants, making them less likely to leach into the environment. For chlorinated organic compounds, activated carbon is a common stabilizing agent due to its high adsorption capacity.

Solidification: This technique involves mixing the contaminated soil with a binding agent, such as cement or fly ash, to create a solid, monolithic block. This physically encapsulates the 1,2,3,6,7-PeCDF, reducing its mobility. The resulting solid mass has low permeability, which minimizes the potential for leaching. Recent studies have also explored the use of geopolymers, which can offer superior performance in strengthening and detoxifying contaminated soils compared to traditional Portland cement.

Integrated and Combined Remediation Approaches

Due to the highly recalcitrant nature of 1,2,3,6,7-PeCDF, a single remediation technology may not be sufficient to achieve desired cleanup levels. nih.gov Integrated approaches, which combine two or more remediation techniques, can offer a more effective and complete solution by leveraging the strengths of different processes. These hybrid systems often involve a sequence of chemical, physical, and biological treatments.

One promising integrated strategy for chlorinated compounds like PeCDFs is the combination of chemical reduction with biological degradation. nih.gov This approach has been successfully demonstrated for the highly toxic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a related compound. nih.gov The process involves:

Anoxic Reductive Dechlorination : The contaminated material is first treated with a chemical reductant, such as palladized iron nanoparticles (Pd/nFe), under anoxic (oxygen-free) conditions. This step strips chlorine atoms from the furan molecule, transforming the highly chlorinated congener into less chlorinated, and often less toxic, intermediate products. nih.gov

Aerobic Biomineralization : The resulting intermediates are then subjected to biological treatment under aerobic (oxygen-rich) conditions. Specific microorganisms, such as Sphingomonas wittichii RW1, which are known to degrade dioxins, can then metabolize and break down these less-chlorinated compounds into harmless end products like carbon dioxide and water. nih.gov

Another type of combined approach involves enhancing a primary treatment method with a co-substrate. Research on the bioremediation of a similar compound, 1,2,3,4,7,8-Hexachlorodibenzofuran, showed that its dechlorination by a mixed microbial culture was significantly improved by the addition of a co-contaminant. nih.gov The extent of dechlorination was enhanced approximately threefold when 1,2,3,4-tetrachlorobenzene (B165215) (1,2,3,4-TeCB) was added to the system compared to when no additional substrate was present. nih.gov This demonstrates that the presence of an additional halogenated substrate can stimulate the microbial activity required for the detoxification of the target compound. nih.gov

| Integrated Approach | Stage 1 (Primary Treatment) | Stage 2 (Secondary/Enhancing Treatment) | Target Mechanism |

| Chemical-Biological Sequence | Chemical Reductive Dechlorination (e.g., using Pd/nFe nanoparticles). nih.gov | Aerobic Bioremediation (e.g., using Sphingomonas wittichii RW1). nih.gov | Sequentially dechlorinates and then mineralizes the contaminant. |

| Enhanced Bioremediation | Microbial Reductive Dechlorination. nih.gov | Addition of an enhancing co-substrate (e.g., 1,2,3,4-TeCB). nih.gov | Stimulates microbial activity to increase the rate and extent of detoxification. |

Performance Evaluation and Monitoring of Remediation Efficacy